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molecular formula C14H9IN4O2 B8687826 N-(3-Iodophenyl)-6-nitroquinazolin-4-amine CAS No. 733009-36-4

N-(3-Iodophenyl)-6-nitroquinazolin-4-amine

Cat. No. B8687826
M. Wt: 392.15 g/mol
InChI Key: HKYCZADAVMXGNK-UHFFFAOYSA-N
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Patent
US07172749B2

Procedure details

3-Iodoaniline (12.57 grams, 57 mmol) was reacted with 4-chloro-6-nitroquinazoline (4 grams, 57 mmol), in iso-propylalcohol, as is described hereinabove, to give 4-[(3-iodophenyl)amino]-6-nitroquinazoline (5.99 grams, 78% yield), which was thereafter reacted (620 mg, 1.58 mmol) with hydrazine hydrate and Raney®Nickel, according to the procedure described hereinabove, to give 4-[(3-iodophenyl)amino]-6-aminoquinazoline (180 mg, 31% yield).
Quantity
12.57 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl[C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=2)[N:13]=[CH:12][N:11]=1>C(O)(C)C>[I:1][C:2]1[CH:3]=[C:4]([NH:5][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
12.57 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.99 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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